FR260010 (free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR260010 (free base) is a complex organic compound that features both imidazole and quinazoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR260010 (free base) typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-1H-imidazole with a suitable benzaldehyde derivative, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
FR260010 (free base) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to fully saturated analogs.
Scientific Research Applications
FR260010 (free base) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of FR260010 (free base) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The quinazoline moiety may interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chloro-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine
- N-[3-(4-ethyl-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine
Uniqueness
FR260010 (free base) is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
374555-75-6 |
---|---|
Molecular Formula |
C22H19N5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C22H19N5/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22/h2-8,11-14H,9-10H2,1H3,(H,23,24,26) |
InChI Key |
LFKNMCJSJZOQJF-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54 |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR260010 N-(-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo(h)quinazolin-4-amine dimethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.